molecular formula C8H12N4O2 B12908225 4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide CAS No. 62735-37-9

4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B12908225
CAS No.: 62735-37-9
M. Wt: 196.21 g/mol
InChI Key: KHWQKZBBMSHTIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-amino-1,2,4-triazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives, including 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with hydrogenated triazole rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is unique due to its pivaloyl group, which enhances its lipophilicity and stability. This structural feature can improve the compound’s bioavailability and efficacy in various applications .

Properties

CAS No.

62735-37-9

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O2/c1-8(2,3)7(14)12-4-10-11-6(12)5(9)13/h4H,1-3H3,(H2,9,13)

InChI Key

KHWQKZBBMSHTIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=NN=C1C(=O)N

Origin of Product

United States

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